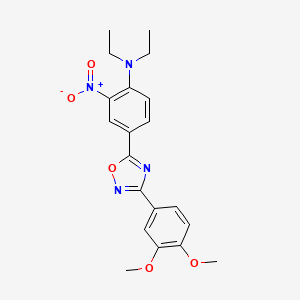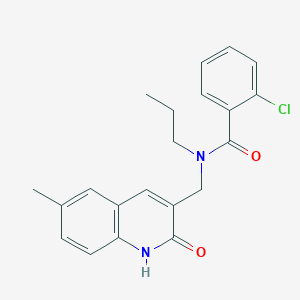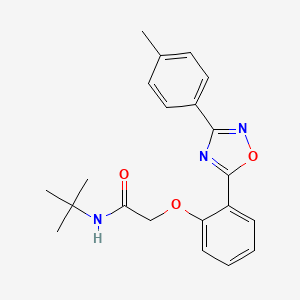
N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as TBOA, is a compound that has been widely studied in scientific research for its potential applications in the field of neuroscience. TBOA is a competitive inhibitor of the glutamate transporter, which plays a crucial role in regulating the concentration of the neurotransmitter glutamate in the synaptic cleft.
作用機序
N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a competitive inhibitor of the glutamate transporter, which binds to the transporter and prevents the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels and a disruption of synaptic transmission. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to be highly selective for the glutamate transporter and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects in the central nervous system. Inhibition of the glutamate transporter by N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. This can lead to a number of downstream effects, including an increase in intracellular calcium levels, activation of protein kinases, and changes in gene expression. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to induce neuronal cell death in vitro, which may be related to its disruption of glutamate homeostasis.
実験室実験の利点と制限
N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages as a research tool. It is highly selective for the glutamate transporter and does not affect other neurotransmitter transporters. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has some limitations as a research tool. It is a competitive inhibitor of the glutamate transporter, which means that its effects on synaptic transmission may be limited by the availability of glutamate in the synaptic cleft. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to induce neuronal cell death in vitro, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the glutamate transporter and disrupt synaptic transmission, which may be related to the pathogenesis of these diseases. Another area of interest is the development of new compounds that target the glutamate transporter with greater selectivity and efficacy than N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. These compounds may have potential therapeutic applications in the treatment of neurological and psychiatric disorders. Finally, further research is needed to better understand the downstream effects of glutamate transporter inhibition by N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including changes in gene expression and protein phosphorylation.
合成法
The synthesis of N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with tert-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in its pure form.
科学的研究の応用
N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been widely used in scientific research to study the role of glutamate transporters in regulating synaptic transmission and plasticity. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its concentration in the synaptic cleft is tightly regulated by glutamate transporters. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the glutamate transporter, leading to an increase in extracellular glutamate levels and a disruption of synaptic transmission. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-tert-butyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-9-11-15(12-10-14)19-22-20(27-24-19)16-7-5-6-8-17(16)26-13-18(25)23-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYAOMXHWKTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


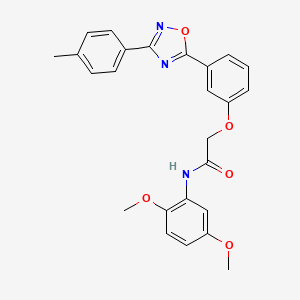

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)
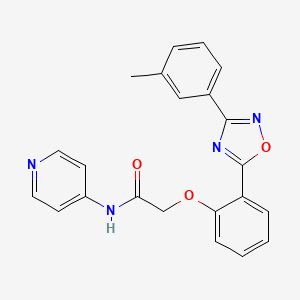
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
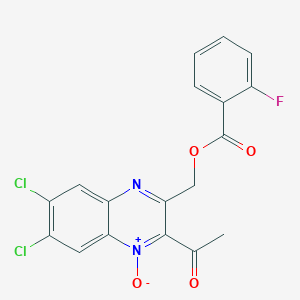
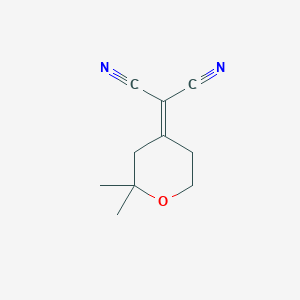

![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)
